molecular formula C42H67NO17 B6336641 Monoammonium Glycyrrhizinate Hydrate, 75% CAS No. 207300-84-3

Monoammonium Glycyrrhizinate Hydrate, 75%

Cat. No. B6336641
CAS RN: 207300-84-3
M. Wt: 858.0 g/mol
InChI Key: NNMYEXLTVQXZCA-VLQRKCJKSA-N
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Description

Monoammonium Glycyrrhizinate Hydrate, 75% is an ammonium salt of glycyrrhizin, which is the major triterpenoid saponin of licorice root . It is produced by the neutralization of glycyrrhizic acid from plant licorice with ammonia . The structure of this amphiphilic molecule is bola type, comprising two glucuronic acid moieties having two carboxylic acids groups and an aglycone part having a carboxylic acid at the opposite end of the molecule from the glucuronic acids .


Molecular Structure Analysis

The molecular formula of Monoammonium Glycyrrhizinate Hydrate, 75% is C42H65NO16 . Its molecular weight is 839.97 g/mol . The structure of this molecule is complex, with two glucuronic acid moieties having two carboxylic acids groups and an aglycone part having a carboxylic acid at the opposite end of the molecule from the glucuronic acids .


Physical And Chemical Properties Analysis

Monoammonium Glycyrrhizinate Hydrate, 75% is a solid at 20 degrees Celsius . It has a melting point of 217 degrees Celsius . Its solubility gradually increases above pH 4 in the buffer solution . The critical micelle concentration (CMC) and surface tension at the CMC (γCMC) of Monoammonium Glycyrrhizinate Hydrate were determined to be 1.5 mmol L–1 and 50 mN m–1 in pH 5 buffer and 3.7 mmol L–1 and 51 mN m–1 in pH 6 buffer, respectively .

Future Directions

Monoammonium Glycyrrhizinate Hydrate, 75% has been widely used for the treatment of various inflammatory-based skin diseases . Future research could focus on further understanding its physicochemical properties, mechanism of action, and potential applications in medicine and other fields. For instance, one study found that Monoammonium Glycyrrhizinate Hydrate can form micelles only in weakly acidic aqueous solutions , which could have implications for its use in drug delivery systems.

Mechanism of Action

Monoammonium Glycyrrhizinate Hydrate, also known as Monoammonium Glycyrrhizinate Hydrate 75%, is a compound derived from the root of the licorice plant (Glycyrrhiza glabra). It has a wide range of pharmacological and biological activities .

Target of Action

Monoammonium Glycyrrhizinate Hydrate primarily targets liver enzymes involved in steroid metabolism . It has a strong affinity for hepatic steroid metabolism enzymes, which can inhibit the inactivation of cortisol and aldosterone .

Mode of Action

Monoammonium Glycyrrhizinate Hydrate interacts with its targets by inhibiting the growth and cytopathology of numerous RNA and DNA viruses . It reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase .

Biochemical Pathways

The compound affects the Keap1/Nrf2/ARE pathway . This pathway is crucial in protecting against oxidative stress. Monoammonium Glycyrrhizinate Hydrate improves the expression of Nrf2, HO-1, GCLM, and NQO1 to increase antioxidant ability and induce detoxification .

Pharmacokinetics

It is known that the compound has various pharmacological actions such as anti-inflammatory, antiallergic, antigastriculcer, and antihepatitis activities .

Result of Action

The compound’s action results in a significant improvement in cell activity and a reduction in cellular oxidative stress . It increases the total antioxidant capacity and superoxide dismutase activity caused by heat stress, and significantly decreases malondialdehyde and nitric oxide levels .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of Monoammonium Glycyrrhizinate Hydrate. For instance, the compound has been shown to improve the antioxidant capacity of calf intestinal epithelial cells exposed to heat stress in vitro .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMYEXLTVQXZCA-VLQRKCJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157438
Record name Ammonium glycyrrhizate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoammonium glycyrrhizinate hydrate

CAS RN

53956-04-0, 132215-36-2
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium glycyrrhizate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium glycyrrhizate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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